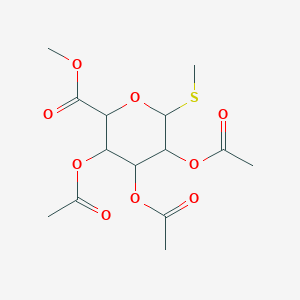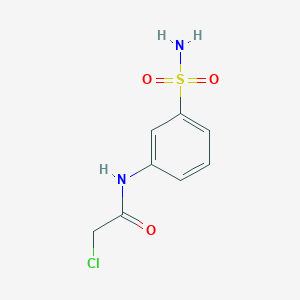
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates are described, which are derivatives of 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters . These compounds are of interest due to their lipophilic properties and potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves alkylation reactions and enzymatic kinetic resolution. For example, the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate was used to prepare a series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates . The kinetic resolution of these compounds was achieved using Candida antarctica lipase B, resulting in enantiomeric excesses of up to 70% .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its crystallization in the monoclinic space group P21/n . Conformational analysis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-phenylsulfinyl-α-D-glucopyranosides was performed using 1H-NMR spectra and X-ray crystallographic data, showing a preference for the GT conformation of the C6-S bond .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms directly related to "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate." However, they do discuss the reactivity of similar sulfanyl and acetyl groups in various contexts. For example, the 6-(methoxycarbonylmethyl)sulfanyl group was found to be a new activating group that undergoes easy enzymatic hydrolysis, which could be useful for kinetic resolution processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystallization parameters, such as unit cell dimensions and space groups. For example, the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in the space group P21/n with specific unit cell parameters . The discovery of a 1,3-dioxane-2-carboxylic acid derivative with a methanesulfonyloxyphenyl group demonstrated potent hypoglycemic and lipid-lowering activity with high oral bioavailability in animal models, indicating the importance of the sulfanyl and acetyl groups in biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Synthesis and Kinetic Resolution : A study discussed the preparation of a series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are lipophilic derivatives of biologically active compounds. This research also explored the kinetic resolution catalyzed by Candida antarctica lipase B, achieving an enantiomeric excess of 70% (Andzans et al., 2013).
Efficient Synthesis Processes : Another study details the synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates, achieved through one-step condensation processes, demonstrating the chemical versatility of such compounds (Shtaitz et al., 2020).
Reaction with Dimethyl Sulfoxide : Research on the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide showed the formation of various compounds, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This study highlights the reactivity of these compounds under specific conditions (Dabbagh et al., 2005).
Chemical Properties and Reactions
Characterization and NMR Analysis : A study focused on the characterization of specific hydroxytrichloropicolinic acids, utilizing NMR analysis to verify the structures of their methylated and decarboxylated derivatives. This research contributes to understanding the chemical properties of similar compounds (Irvine et al., 2008).
Reactions with N-(2,2,2-Trichloro-1-hydroxyethyl)sulfonamides : A study explored the C-Amidoalkylation of aroxy- and arylsulfanylacetic acids and their methyl esters, demonstrating the regioselective nature of these reactions and their applications in the synthesis of complex molecules (Rudyakova et al., 2003).
Applications in Polymer Chemistry
- Acidic Polysaccharide Mimics : Research on the synthesis of high-molecular-weight hydrophilic polymers, which mimic natural acidic polysaccharides like alginate, highlights the potential of methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate derivatives in biotechnology and pharmaceutical industries (Wathier et al., 2010).
Eigenschaften
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAWIPPOHLEARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407747 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
CAS RN |
129541-34-0 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)


